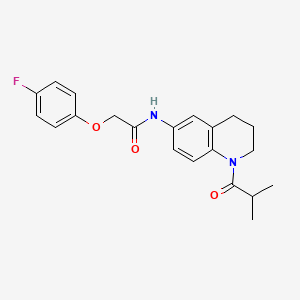

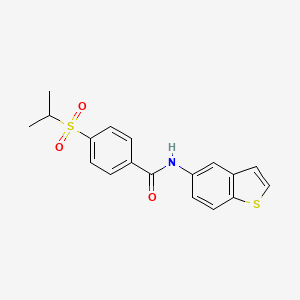

3-(2-Methoxy-5-methylphenyl)propanoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “3-(2-Methoxyphenyl)propionic acid”, has been reported . The molecular formula is C10H12O3 and the molecular weight is 180.2005 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid”, have been reported . It has a melting point of 130-132°C, a boiling point of 376.9℃ at 101kPa, and a density of 1.228 at 20℃ . It is soluble in DMF, DMSO, and Methanol .Applications De Recherche Scientifique

Anti-Inflammatory Activities

- Research Context : Extracts from the tender leaves of Eucommia ulmoides Oliv. were studied for their chemical composition and potential anti-inflammatory effects. The study identified new phenolic compounds, including variants of propanoic acid, which demonstrated modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).

Synthesis and Characterization

- Chemical Synthesis : A study focused on the synthesis of (15R)- and (15S)-16-hydroxyferruginol, involving optical resolution of 2-(2-methoxyphenyl)propanoic acid. This process highlighted the importance of the compound in the field of synthetic chemistry (Matsumoto et al., 1985).

- Photochemical Synthesis : Research into new photochemical approaches for synthesizing chromones utilized esters of propanoic acid, demonstrating the compound's role in advancing synthetic methodologies in organic chemistry (Álvaro et al., 1987).

Biological Activity

- Antiproliferative and Antimicrobial Activity : A study synthesized novel derivatives of propanoic acid, investigating their antiproliferative activity against various cancer cell lines and antimicrobial activity. This highlights the compound's potential in pharmaceutical research (Božić et al., 2017).

- Enantioseparation Studies : The enantioseparation of isomeric propanoic acids, including 3-(2-methoxyphenyl)propanoic acid, was achieved by countercurrent chromatography. This is significant in chiral chemistry and for the preparation of enantiomerically pure compounds (Jin et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-methoxy-5-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVRTUOZJWPLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

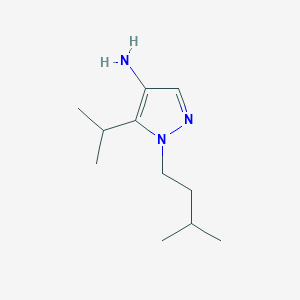

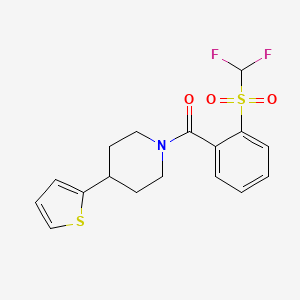

![(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2781267.png)

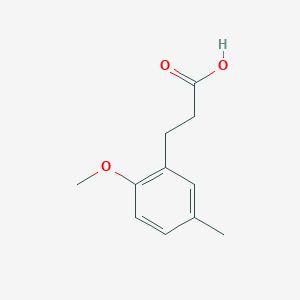

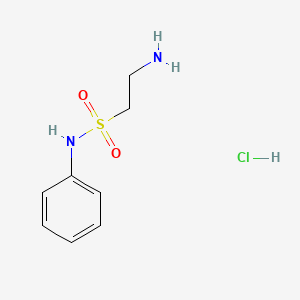

![7-(3,4-dimethylphenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2781269.png)

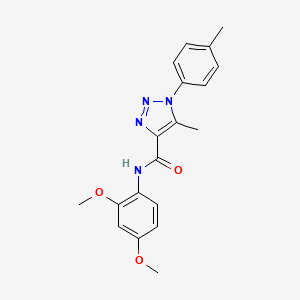

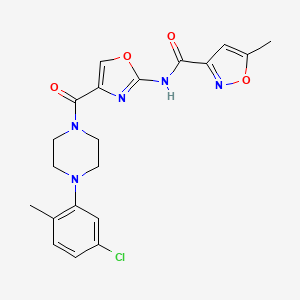

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)

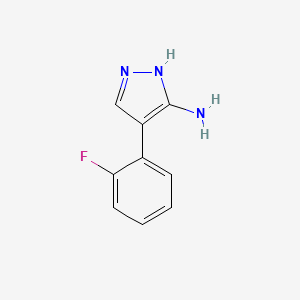

![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid](/img/structure/B2781286.png)